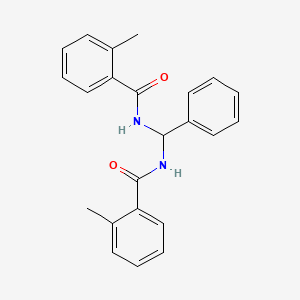

N,N'-(phenylmethylene)bis(2-methylbenzamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” is complex and involves a potentially parallel array of hydrogen bond donors . Single crystal X-ray crystallographic analysis has shown hydrogen bonding between the amide substituents of adjacent receptors in the solid state .Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied . These compounds display evidence of aggregation in solution . More detailed information about specific chemical reactions involving “N,N’-(phenylmethylene)bis(2-methylbenzamide)” was not found in the retrieved papers.Applications De Recherche Scientifique

In Vitro Biological and Molecular Docking Evaluation

The compound has been used in the synthesis, characterization, and evaluation of in vitro biological and molecular docking . It has shown potential in hemolysis assays, DNA ladder assays, and antileishmanial assays . The compound has shown to be highly biocompatible against human Red Blood Cells (hRBCs) at higher concentrations .

Anion Transport and Binding Properties

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been studied for its anion transport and binding properties . The compound displays evidence of aggregation in solution and has shown potential in transmembrane anion transport .

Ecological Risk Assessment

The compound has been evaluated for its acute toxicity and ecological risk to aquatic organisms . The study provides insights into the environmental impact of the compound.

Personal Care Products

“N,N’-(phenylmethanediyl)bis(2-methylbenzamide)” is often used in personal care products (PCPs) . It’s important to understand its ecotoxicological evaluations for the safety of these products.

Medicinal Chemistry

The compound has been studied in the field of medicinal chemistry . It has been used in the discovery of new bioactive 2-phenethylamines .

Electrochemical Sensor for Glucose Detection

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been used in the modification of a glassy carbon electrode, serving as a platform for the construction of Ag nanoparticles as a novel electrochemical sensor for glucose detection .

Mécanisme D'action

Target of Action

Similar compounds have shown activity againstLeishmania tropica promastigotes . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis .

Mode of Action

It’s suggested that similar compounds may interact with theleishmanial promastigotes , leading to their inhibition

Biochemical Pathways

Compounds with similar structures have shown to affect the survival pathways of the leishmania parasite .

Result of Action

Similar compounds have shown dose-dependent leishmaniacidal potential . At higher concentrations, these compounds were found to be highly active against leishmanial promastigotes .

Orientations Futures

The future directions for the study of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the potential to combat diseases caused by malfunctioning anion transport channels . This compound could play a role in such research.

Propriétés

IUPAC Name |

2-methyl-N-[[(2-methylbenzoyl)amino]-phenylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-10-6-8-14-19(16)22(26)24-21(18-12-4-3-5-13-18)25-23(27)20-15-9-7-11-17(20)2/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWTKBEYRIXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid](/img/structure/B5211280.png)

![8-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211290.png)

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)

![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)

![3-allyl-5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211304.png)

![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)

![2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5211325.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)

![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)